2-Allyloxyacetaldehyde dimethyl acetal

Description

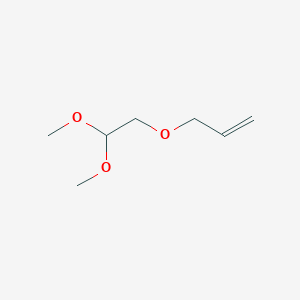

Its structure is CH₂=CHCH₂-O-CH₂-CH(OCH₃)₂, making it a versatile intermediate in organic synthesis. The dimethyl acetal group serves as a protective strategy for aldehydes, enabling stability under basic or nucleophilic conditions while allowing deprotection under acidic hydrolysis .

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

3-(2,2-dimethoxyethoxy)prop-1-ene |

InChI |

InChI=1S/C7H14O3/c1-4-5-10-6-7(8-2)9-3/h4,7H,1,5-6H2,2-3H3 |

InChI Key |

ZMZMWQDQYSOKTG-UHFFFAOYSA-N |

Canonical SMILES |

COC(COCC=C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-allyloxyacetaldehyde dimethyl acetal with structurally or functionally related dimethyl acetals, emphasizing molecular features, reactivity, and applications.

Key Research Findings:

Reactivity Differences: this compound undergoes acid-catalyzed deprotection more readily than acetone dimethyl acetal due to the electron-withdrawing allyloxy group destabilizing the acetal . Aminoacetaldehyde dimethyl acetal is prone to oxidation, requiring inert atmospheres during handling .

Application-Specific Trends: Hypoglycemic Agents: this compound derivatives show promise in glucose metabolism modulation, unlike formaldehyde dimethyl acetal, which lacks bioactive relevance . Fragrance Restrictions: trans-2-Hexenal dimethyl acetal is banned in cosmetics due to dermal sensitization, whereas 2-Nonyn-1-al dimethyl acetal has regulated usage limits .

Safety Profiles: Aminoacetaldehyde dimethyl acetal poses higher risks (flammability, corrosion) compared to non-amine acetals like acetone dimethyl acetal . Formaldehyde dimethyl acetal’s high volatility necessitates explosion-proof equipment .

Preparation Methods

Reaction Mechanism

Bromoacetaldehyde dimethyl acetal undergoes nucleophilic substitution with allyl alcohol in the presence of a base, yielding the target compound:

Experimental Conditions

Key Findings:

-

Base Selection : Strong bases (e.g., NaH) deprotonate allyl alcohol to generate the allyloxide ion, enhancing nucleophilicity.

-

Solvent Effects : Polar aprotic solvents (THF) improve reaction kinetics by stabilizing ionic intermediates.

-

Side Reactions : Competing elimination (e.g., formation of allyl vinyl ether) is minimized under anhydrous conditions.

Acetalization of 2-Allyloxyacetaldehyde

This two-step approach first synthesizes 2-Allyloxyacetaldehyde, followed by acetal protection with methanol.

Step 1: Synthesis of 2-Allyloxyacetaldehyde

Allylation of glycolaldehyde or oxidation of 2-allyloxyethanol provides the aldehyde precursor:

Oxidation Conditions:

Step 2: Acetal Formation

The aldehyde is reacted with methanol under acidic catalysis:

Optimization Data:

Key Findings:

-

Catalyst Efficiency : Heterogeneous catalysts (Amberlyst-15) enable easy separation and reuse.

-

Water Removal : Azeotropic distillation with toluene improves acetal yield by shifting equilibrium.

Direct Allylation via Lewis Acid Catalysis

Allyltrimethylsilane reacts with acetaldehyde dimethyl acetal in the presence of Lewis acids to introduce the allyloxy group.

Reaction Scheme:

Optimization Data:

Key Findings:

-

Regioselectivity : Allylation occurs preferentially at the α-position due to steric and electronic factors.

-

Limitations : Competing polymerization of allyl groups necessitates low temperatures.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | High selectivity; scalable | Requires halogenated precursor | 68–75% |

| Acetalization | Straightforward mechanism | Multi-step; aldehyde instability | 76–89% |

| Lewis Acid Catalysis | Single-step; tunable regioselectivity | Sensitive to moisture/oxygen | 48–63% |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-allyloxyacetaldehyde dimethyl acetal in laboratory settings?

- Methodological Answer :

- Skin Protection : Use nitrile or neoprene gloves inspected for integrity before use. Follow proper glove removal techniques to avoid contamination (e.g., "peel-off" method without touching the outer surface) .

- Respiratory Protection : In poorly ventilated areas, employ a full-face respirator with ABEK filters (EN 14387) or NIOSH-approved multi-gas cartridges .

- Body Protection : Flame-retardant, antistatic lab coats and closed-toe shoes are mandatory. Chemical-resistant suits (e.g., Tyvek®) are required for large-scale handling .

- Emergency Measures : Ensure access to eyewash stations and safety showers within 10 seconds of the workspace. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Q. How does this compound behave under varying storage conditions?

- Methodological Answer :

- Stability : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Monitor for discoloration or precipitation, which indicates degradation .

- Incompatibilities : Avoid contact with strong acids/bases (risk of acetal cleavage) or oxidizers (risk of exothermic decomposition) .

- Light Sensitivity : Amber glass containers are recommended to prevent photodegradation, as allyl ethers are prone to UV-induced radical reactions .

Advanced Research Questions

Q. What synthetic strategies employ this compound as a building block for heterocyclic systems?

- Methodological Answer :

- Cyclization Reactions : Use acid catalysis (e.g., p-TsOH) to trigger acetal deprotection, releasing the aldehyde for intramolecular aldol or Pictet-Spengler reactions. For example, in indole synthesis, the allyloxy group can participate in Heck coupling post-cyclization .

- Multi-Step Sequences : Combine with enamine intermediates (e.g., pyrrolidine enamines) to construct polycyclic frameworks. Optimize reaction vigor to avoid premature diketone formation .

- Catalytic Asymmetric Synthesis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) to control stereochemistry during acetal opening, enabling access to enantiopure intermediates .

Q. How can contradictions in reported reactivity data for this compound be resolved?

- Methodological Answer :

- Mechanistic Profiling : Conduct kinetic studies (e.g., NMR monitoring) under controlled pH and temperature to differentiate between nucleophilic vs. electrophilic pathways. For example, competing hydrolysis and allyl ether rearrangement pathways may explain divergent yields .

- Computational Validation : Use DFT calculations (e.g., Gaussian 16) to map transition states and identify rate-determining steps. Compare with experimental Arrhenius plots to reconcile discrepancies .

- Cross-Validation : Replicate conflicting protocols with strict anhydrous conditions (e.g., Schlenk line techniques) to isolate moisture-sensitive intermediates .

Q. What advanced analytical techniques are recommended for characterizing derivatives of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use -DEPTHQ (Distortionless Enhancement by Polarization Transfer with High Q) to resolve overlapping signals in allyloxy regions. -COSY identifies coupling between acetal protons and adjacent groups .

- Mass Spectrometry : High-resolution ESI-MS with collision-induced dissociation (CID) fragments the acetal moiety (m/z 105.14 for CHNO), aiding structural confirmation .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies degradation products. Validate with spiked recovery tests (≥95% accuracy) .

Q. How does this compound participate in multi-component reactions (MCRs)?

- Methodological Answer :

- Ugi-Type Reactions : Combine with amines, isocyanides, and carboxylic acids in methanol at 50°C to generate α-acyloxy amides. The acetal acts as a masked aldehyde, enabling controlled imine formation .

- Domino Processes : Initiate with Grignard reagents to open the acetal, followed by in situ trapping with electrophiles (e.g., allyl bromides) for tandem C–C bond formation .

Safety and Regulatory Considerations

Q. What are the dermal sensitization risks associated with this compound, and how can they be mitigated?

- Methodological Answer :

- Risk Assessment : Follow IFRA guidelines for structurally related acetals (e.g., trans-2-hexenal dimethyl acetal), which are restricted due to EC3 values <1% in LLNA assays .

- Mitigation : Limit airborne concentrations below 0.1 mg/m³ via fume hoods. Pre-treat skin with barrier creams (e.g., Dimethicone-based) to reduce permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.